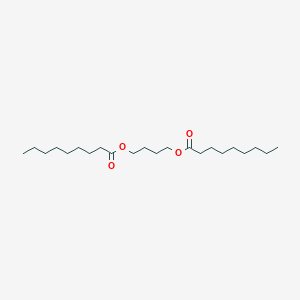
Butane-1,4-diyl dinonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl dinonanoate is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized through the reaction of butanediol and nonanoic acid. This compound has been studied extensively due to its potential applications in various fields such as medicine, materials science, and biochemistry.
Applications De Recherche Scientifique
Butane-1,4-diyl dinonanoate has several potential scientific research applications. One of the most common uses of this compound is in the field of materials science. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound can improve the flexibility and durability of these materials, making them more suitable for various applications.
Another potential application of butane-1,4-diyl dinonanoate is in the field of medicine. It has been studied for its potential use as a drug delivery system. This compound can be used to encapsulate drugs and deliver them to specific target sites in the body. This can improve the efficacy and safety of drugs, as well as reduce their side effects.
Mécanisme D'action
The mechanism of action of butane-1,4-diyl dinonanoate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This allows the chains to move more freely, improving the flexibility and durability of the material.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of butane-1,4-diyl dinonanoate are not well studied. However, it is believed to have low toxicity and is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butane-1,4-diyl dinonanoate is its ability to improve the flexibility and durability of materials. This makes it a valuable additive in the production of polymers and other materials. Additionally, its low toxicity makes it safe for use in scientific research.
One limitation of butane-1,4-diyl dinonanoate is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects on materials and biological systems.
Orientations Futures
There are several potential future directions for the study of butane-1,4-diyl dinonanoate. One area of research is in the development of new drug delivery systems. This compound has shown promise as a drug delivery vehicle, and further research could lead to the development of more effective and targeted drug therapies.
Another area of research is in the development of new materials. Butane-1,4-diyl dinonanoate has been shown to improve the flexibility and durability of materials, and further research could lead to the development of new and improved materials for various applications.
Conclusion
In conclusion, butane-1,4-diyl dinonanoate is a valuable compound that has several potential scientific research applications. Its ability to improve the flexibility and durability of materials makes it a valuable additive in the production of polymers and other materials. Additionally, its potential use as a drug delivery system makes it an exciting area of research for the development of new and more effective drug therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of butane-1,4-diyl dinonanoate involves the reaction of butanediol and nonanoic acid in the presence of a catalyst. The reaction takes place through an esterification process, which involves the removal of water from the reaction mixture. The resulting product is a diester with a molecular weight of 429.7 g/mol.
Propriétés
Numéro CAS |
15805-92-2 |
|---|---|
Nom du produit |
Butane-1,4-diyl dinonanoate |
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
4-nonanoyloxybutyl nonanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-17-21(23)25-19-15-16-20-26-22(24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
NSZQGANCYYPANK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Autres numéros CAS |
15805-92-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



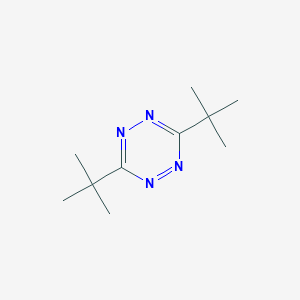
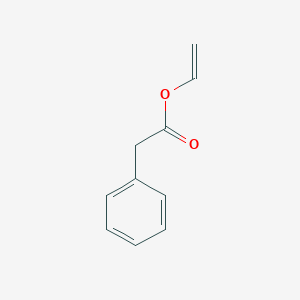
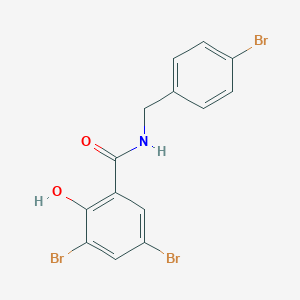
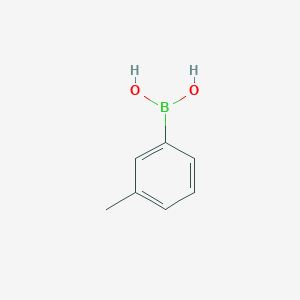
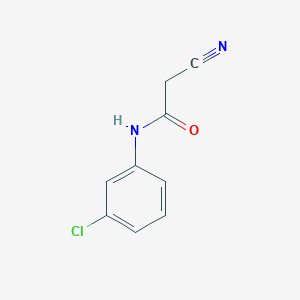
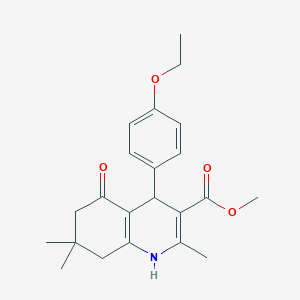
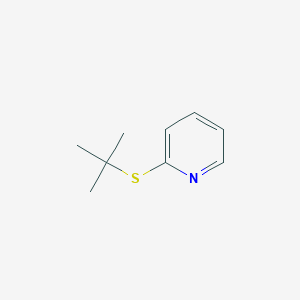
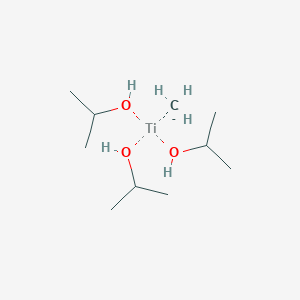
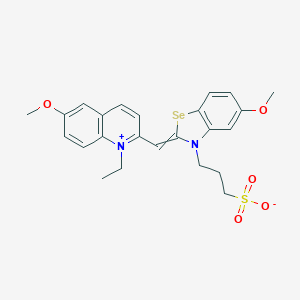

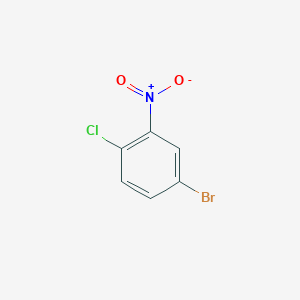
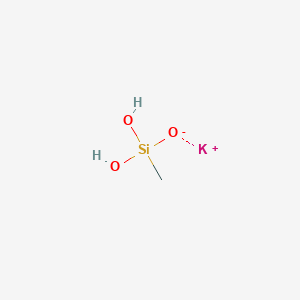
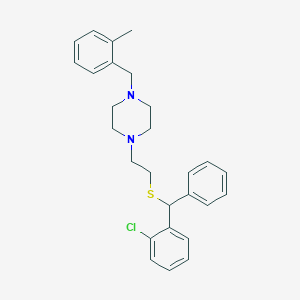
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)